molecular formula C10H13ClFN5O4 B570457 N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide CAS No. 1140251-33-7

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide

Cat. No.: B570457
CAS No.: 1140251-33-7
M. Wt: 321.693
InChI Key: GIFVSTNLGMIVGT-AYQXTPAHSA-N
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Description

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its potential antitumor activity and is often used in research related to cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide involves multiple steps. The starting materials typically include 2-deoxy-2-fluoro-beta-D-arabinopyranosyl derivatives and pyrimidine derivatives. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups that enhance their biological activity .

Scientific Research Applications

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide involves its interaction with specific molecular targets within cells. It is known to inhibit DNA synthesis by interfering with the activity of enzymes involved in nucleotide metabolism. This inhibition leads to the disruption of cellular replication and can induce cell death in rapidly dividing tumor cells .

Properties

IUPAC Name

N-[4-amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVSTNLGMIVGT-AYQXTPAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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